![molecular formula C22H26N2O3S B3017115 2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851804-60-9](/img/structure/B3017115.png)

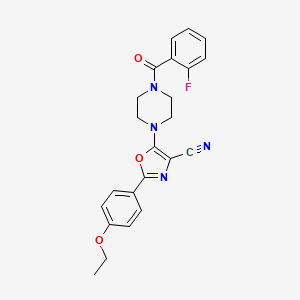

2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

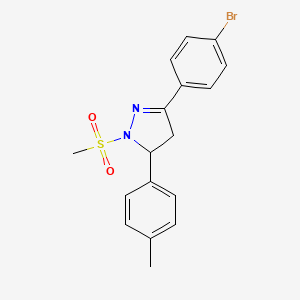

Molecular Structure Analysis

The molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy. These experimental techniques, coupled with computational studies using density functional theory (DFT) and the Becke-3-Lee-Yang-Parr (B3LYP) functional with a 6-311+G(3df,p) basis set, provided a detailed understanding of the molecule's structure. The compound was found to crystallize in the monoclinic space group C2/c, adopting a CO up-OH down conformation. The experimental data showed good agreement with the theoretical predictions for both geometrical parameters and vibrational frequencies, indicating the reliability of DFT for conformational analysis .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone, the synthesis and reactivity of structurally related compounds suggest that such molecules may exhibit interesting reactivity patterns. For example, the absence of photolytic behavior in related compounds suggests that the target molecule may also be stable under similar conditions. Additionally, the use of protective groups in synthesis could be relevant for the target molecule's synthesis, potentially aiding in the development of a synthetic route .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds closely related to the target molecule have been characterized. The crystallographic data of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone provides a precedent for the solid-state structure that could be expected for this compound. The vibrational spectroscopy data and DFT calculations offer a method for predicting and confirming the molecular properties of the target compound. Such analyses are crucial for understanding the behavior of the compound under various conditions and can inform further experimental design .

Aplicaciones Científicas De Investigación

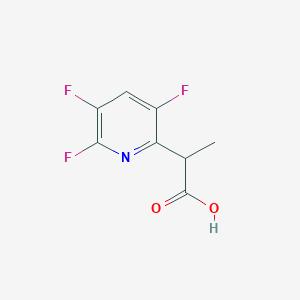

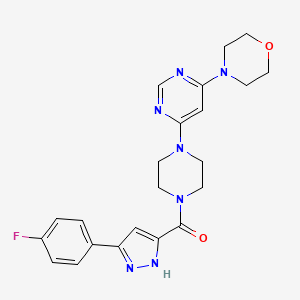

Heterocyclic Compound Synthesis

One application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been used in the formation of 3,4-substituted 1,2,5-oxadiazoles through a series of transformations from 5-arylisoxazole-3-carboxylic acids (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

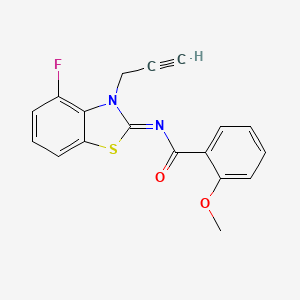

Synthesis of Novel Thiazole Derivatives

This chemical plays a role in the synthesis of novel thiazole derivatives, which have demonstrated moderate to weak fungicidal and insecticidal activities. This was achieved via the N,S-dialkylation of 3,4-dihydropyrimidin-2(1H)-ones (Zhu & Shi, 2008).

Development of Benzothiazole- and Benzimidazole-Based Heterocycles

The compound is instrumental in creating benzothiazole- and benzimidazole-based heterocycles. These have been synthesized and used as building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are valuable in various chemical and pharmaceutical applications (Darweesh, Mekky, Salman, & Farag, 2016).

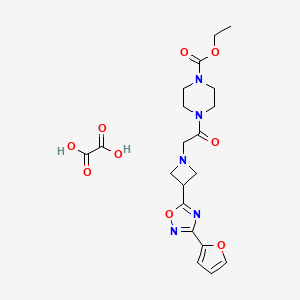

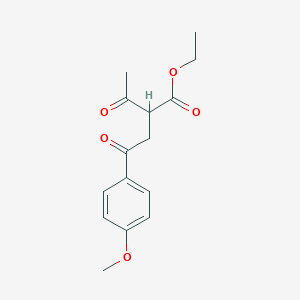

Protective Group in Chemical Synthesis

In another study, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, was used as an effective chemical protective group in synthesis processes. This highlights its potential utility in complex organic syntheses (Li Hong-xia, 2007).

Synthesis of Dihydroindolo[1,2-c]quinazoline

The compound is utilized in the synthesis of dihydroindolo[1,2-c]quinazoline derivatives, which are important in the development of various medicinal compounds. This process involves the reaction with arylamines catalyzed by BF3·Etherate (Harano, Watanabe, Yamaguchi, Ito, & Yoshitake, 2007).

Fungicidal Activity of Thiazole Derivatives

Another application is the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone. These compounds have been tested for their fungicidal activity, showing the potential for agricultural applications (Bashandy, Abdelall, & El-Morsy, 2008).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-15-5-6-16(2)18(11-15)14-28-22-23-9-10-24(22)21(25)13-17-7-8-19(26-3)20(12-17)27-4/h5-8,11-12H,9-10,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBYQHOWHGHGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)